4-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one
Description
The compound 4-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one features a benzimidazole core fused with a pyrrolidin-2-one ring system. Key structural attributes include:
- A 2-oxoethyl linker bridging the benzimidazole and pyrrolidinone moieties.
- A pyrrolidin-1-yl group attached to the ketone of the linker.
- A m-tolyl substituent (3-methylphenyl) on the pyrrolidinone nitrogen.
This architecture is designed to optimize interactions with biological targets, leveraging the benzimidazole's aromaticity and hydrogen-bonding capacity, combined with the pyrrolidinone's conformational flexibility .
Properties
IUPAC Name |
1-(3-methylphenyl)-4-[1-(2-oxo-2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-17-7-6-8-19(13-17)27-15-18(14-22(27)29)24-25-20-9-2-3-10-21(20)28(24)16-23(30)26-11-4-5-12-26/h2-3,6-10,13,18H,4-5,11-12,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXJBYDDYCLRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Protein Arginine Methyltransferase 3 (PRMT3) . PRMT3 is an enzyme that catalyzes the asymmetric dimethylation of arginine residues of various proteins. It plays a crucial role in the maturation of ribosomes and may also have a role in lipogenesis.
Mode of Action
The compound acts as an allosteric inhibitor of PRMT3. Allosteric inhibitors work by binding to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme’s activity. The compound’s interaction with PRMT3 results in the inhibition of the enzyme’s methyltransferase activity.
Biological Activity
The compound 4-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its anticonvulsant, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound belongs to a class of benzimidazole derivatives, characterized by a pyrrolidine moiety. Its molecular formula is , with a molecular weight of approximately 430.53 g/mol. The structure comprises multiple functional groups that contribute to its biological activity.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of similar benzimidazole derivatives. For instance, a related compound demonstrated significant efficacy in various seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The effective doses (ED50) for these models were reported as follows:
| Model | ED50 (mg/kg) |
|---|---|
| MES | 49.6 |
| 6 Hz | 63.2 |
| scPTZ | 67.4 |
These results suggest that compounds with similar structural features may exhibit robust anticonvulsant activity, potentially through modulation of GABAergic pathways or sodium channel inhibition .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been investigated. For example, related benzimidazole derivatives have shown efficacy in reducing inflammation in animal models. One study reported that a benzimidazole analog significantly inhibited carrageenan-induced paw edema in rats, indicating its ability to suppress inflammatory responses . The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Antimicrobial Activity
The antimicrobial properties of this class of compounds are noteworthy. Research has demonstrated that certain benzimidazole derivatives exhibit antibacterial activity against multi-drug resistant strains of bacteria such as MRSA and VRE. The minimum inhibitory concentrations (MICs) for these compounds were found to be in the range of 0.5–4 μg/mL against Gram-positive bacteria . The proposed mechanism involves the inhibition of bacterial DNA gyrase, which is crucial for bacterial replication.
Summary of Antimicrobial Activity
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| MRSA | 0.5 - 4 |
| VRE | 0.5 - 4 |
| E. coli | >125 |
| Pseudomonas aeruginosa | >150 |
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Anticonvulsant Study : In a controlled trial, a series of pyrrolidine derivatives were tested for their anticonvulsant effects in mice. The compound with structural similarities to our target showed significant seizure protection at doses comparable to those mentioned above .
- Inflammation Model : A study involving carrageenan-induced inflammation demonstrated that a benzimidazole derivative significantly reduced paw swelling compared to control groups, supporting its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy : A series of experiments evaluated the antibacterial effects of various benzimidazole derivatives against common pathogens, confirming their effectiveness against resistant strains and suggesting further exploration for clinical applications .
Comparison with Similar Compounds
Pyrrolidinone-Benzimidazole Derivatives with Varying Substituents
Variations in the 2-Oxoethyl Linker Substituent
Thiazole-Containing Analogues
Compounds such as 5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives (e.g., 5a–h) incorporate a thiazole ring and naphthalene substituent .
- Naphthalene extends aromatic conjugation, increasing π-π stacking capacity but reducing solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
